molecular formula C16H10ClFN4OS B11043582 3-(5-Chloro-2-methoxyphenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(5-Chloro-2-methoxyphenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11043582
M. Wt: 360.8 g/mol
InChI Key: KUNUKXJQNQYTFB-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolo-thiadiazoles This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methoxyphenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in excellent yields . The reaction conditions are straightforward and efficient, making it a practical approach for the preparation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the one-pot catalyst-free procedure mentioned above provides a scalable and efficient route that can be adapted for larger-scale production. The simplicity and high yield of this method make it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methoxyphenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and standard laboratory techniques.

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of the original compound

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. Preliminary mechanistic studies have revealed that the compound can inhibit the phosphorylation of Akt Ser-473, a key protein involved in cell signaling pathways . Molecular modeling experiments indicate that the compound binds well to the ATP binding site in Akt1 and Akt2, thereby exerting its effects through this interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Chloro-2-methoxyphenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C16H10ClFN4OS

Molecular Weight

360.8 g/mol

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-6-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10ClFN4OS/c1-23-13-6-5-10(17)8-12(13)14-19-20-16-22(14)21-15(24-16)9-3-2-4-11(18)7-9/h2-8H,1H3

InChI Key

KUNUKXJQNQYTFB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F

Origin of Product

United States

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